N-(3-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been reported to inhibit c-met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration .
Mode of Action
Based on the structure and the known activity of similar compounds, it can be hypothesized that this compound may interact with its target through the formation of hydrogen bonds or other types of non-covalent interactions .
Biochemical Pathways
C-met kinase, a potential target of this compound, is known to be involved in several signaling pathways, including the pi3k/akt/mtor pathway, which regulates cell growth and survival .
Result of Action
Inhibition of c-met kinase by similar compounds has been associated with anti-tumor activity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the triazolopyridazine core, followed by the introduction of the pyridinyl and methylphenyl groups. Common reagents used in these reactions include hydrazine derivatives, pyridine carboxylic acids, and various coupling agents. The reaction conditions usually involve elevated temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide: shares similarities with other nitrogen-containing heterocyclic compounds, such as:
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-13-4-2-6-15(10-13)21-18(26)12-27-19-23-22-17-8-7-16(24-25(17)19)14-5-3-9-20-11-14/h2-11H,12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFSERBDTCZJMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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